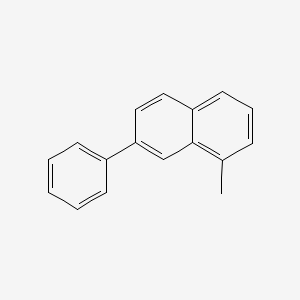

1-Methyl-7-phenylnaphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-7-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14/c1-13-6-5-9-15-10-11-16(12-17(13)15)14-7-3-2-4-8-14/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXPVLVKZQJPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=CC=C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704730 | |

| Record name | 1-Methyl-7-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18612-88-9 | |

| Record name | 1-Methyl-7-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis of 1-Methyl-7-phenylnaphthalene: A Modular Technical Guide

Topic: Synthesis of 1-Methyl-7-phenylnaphthalene Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The synthesis of 1-Methyl-7-phenylnaphthalene presents a classic challenge in regioselective polycyclic aromatic hydrocarbon (PAH) construction.[1] Unlike symmetrical PAHs, the 1,7-substitution pattern requires a strategy that strictly controls isomerism. Direct electrophilic substitution of 1-methylnaphthalene typically yields the 4-isomer, rendering it unsuitable for this target.[1]

This guide details a modular, convergent synthetic route relying on the aromatization of a functionalized tetralone precursor followed by a transition-metal-catalyzed cross-coupling.[1] This pathway ensures high regiochemical fidelity and scalability.[1]

Retrosynthetic Analysis

To guarantee the 1,7-positioning, we disconnect the biaryl bond first, utilizing the robust Suzuki-Miyaura coupling. This traces the target back to 7-bromo-1-methylnaphthalene .[1] The naphthalene core is then deconstructed to 7-bromo-1-tetralone , a commercially available intermediate where the bromine position is fixed prior to ring aromatization.[1]

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.

Synthetic Protocol

Phase 1: Construction of the Naphthalene Core

Objective: Convert 7-bromo-1-tetralone into 7-bromo-1-methylnaphthalene. Mechanism: Grignard addition followed by dehydration and oxidative aromatization.[1]

Reagents & Materials:

-

Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether

-

Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[1]

-

Solvents: Anhydrous THF, Toluene, Dichloromethane (DCM)

Step-by-Step Procedure:

-

Grignard Addition:

-

In a flame-dried 3-neck flask under Argon, dissolve 7-bromo-1-tetralone (1.0 eq) in anhydrous THF (0.2 M concentration).

-

Cool to 0°C. Dropwise add MeMgBr (1.2 eq) over 30 minutes.

-

Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the ketone.

-

Quench: Cool to 0°C and carefully add saturated NH₄Cl solution. Extract with Et₂O (3x).[1][3] Dry organic layer over MgSO₄ and concentrate.[1]

-

Result: Crude 7-bromo-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.[1]

-

-

Dehydration & Aromatization:

-

Dissolve the crude alcohol in Toluene (0.1 M).

-

Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 eq) and reflux for 1 hour with a Dean-Stark trap to effect dehydration to the dihydronaphthalene intermediate.[1]

-

Cool slightly (to ~80°C) and add DDQ (1.2 eq) carefully.

-

Reflux for 4–6 hours.[1] The solution will turn dark red/brown as the hydroquinone precipitates.

-

Workup: Cool to RT. Filter through a pad of Celite to remove hydroquinone byproducts.[1] Wash the filtrate with saturated NaHCO₃ and brine.

-

Purification: Flash column chromatography (100% Hexanes).[1]

-

Target Intermediate:7-Bromo-1-methylnaphthalene .[1]

-

Critical Note: Avoid using Pd/C for aromatization at high temperatures, as this may lead to hydrodehalogenation (loss of the bromine handle). DDQ is the superior oxidant for preserving aryl halides.

Phase 2: The Suzuki-Miyaura Cross-Coupling

Objective: Couple the naphthyl bromide with phenylboronic acid.

Reagents:

-

Electrophile: 7-Bromo-1-methylnaphthalene (from Phase 1)[1]

-

Nucleophile: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)[1]

-

Base: Na₂CO₃ (2.0 M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 ratio) or 1,4-Dioxane[1]

Step-by-Step Procedure:

-

Setup:

-

Reaction:

-

Heat to 90°C for 12–16 hours.

-

Monitoring: Check TLC for the conversion of the bromide (Rf ~0.6 in Hexanes) to the highly fluorescent product (Rf ~0.5-0.6, often moves similarly but glows blue/purple under UV).

-

-

Workup & Purification:

-

Dilute with water and extract with Ethyl Acetate or DCM.[1]

-

Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography using Hexanes (or Hexane/DCM 95:5).[1] The product is a non-polar hydrocarbon and elutes early.

-

Recrystallization: If necessary, recrystallize from Ethanol/Hexane to obtain analytical purity.

-

Reaction Scheme & Pathway Visualization

Figure 2: Forward synthetic pathway highlighting the critical aromatization and coupling steps.

Data Summary & Characterization

| Parameter | Specification / Expected Value |

| Molecular Formula | C₁₇H₁₄ |

| Molecular Weight | 218.30 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR Diagnostic | Methyl: Singlet δ ~2.70 ppm (3H)Aromatic: Multiplets δ 7.3–8.2 ppm (11H) |

| Key Shift | Look for the deshielded proton at C8 (peri-position to methyl) and the singlet at C8 if C7 is substituted (coupling patterns will confirm). |

| Mass Spectrometry | [M]+ peak at m/z 218.1 |

Safety & Handling

-

PAH Toxicity: Polycyclic aromatic hydrocarbons are potential carcinogens.[1] All solids should be weighed in a fume hood or glovebox.[1]

-

DDQ: Highly toxic and generates HCN upon contact with strong acids.[1] Handle with extreme care.

-

Palladium Residues: Ensure thorough removal of heavy metals from the final product, especially if intended for biological screening.

References

-

Synthesis of 7-Bromo-1-tetralone

-

Aromatization with DDQ

-

Walker, D., & Hiebert, J. D. (1967). "2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions." Chemical Reviews, 67(2), 153–195. Link

-

-

Suzuki-Miyaura Coupling on Naphthalenes

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Molander, G. A., & Biolatto, B. (2003). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." The Journal of Organic Chemistry, 68(11), 4302–4314. Link

-

Sources

An In-depth Technical Guide to the Structural Analysis of 1-Methyl-7-phenylnaphthalene

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the structural elucidation of 1-methyl-7-phenylnaphthalene, a polycyclic aromatic hydrocarbon (PAH). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques required to confirm the synthesis and purity of this compound. Given the absence of readily available experimental data for this specific molecule, this guide will leverage established principles and spectral data from closely related analogs, namely 1-methylnaphthalene and 1-phenylnaphthalene, to predict and interpret the analytical results.

Introduction: The Significance of Phenylnaphthalene Derivatives

Naphthalene derivatives are a critical class of organic compounds with wide-ranging applications in pharmaceuticals, materials science, and organic electronics. The introduction of substituents, such as methyl and phenyl groups, onto the naphthalene core can significantly alter its electronic, photophysical, and biological properties. 1-Methyl-7-phenylnaphthalene, with its distinct substitution pattern, presents an interesting subject for structural analysis, as the interplay between the electron-donating methyl group and the bulky, aromatic phenyl group can lead to unique conformational and spectroscopic characteristics. A thorough structural verification is the foundational step for any further investigation into its potential applications.

Synthesis Strategy: A Pathway to 1-Methyl-7-phenylnaphthalene

A plausible synthetic route to 1-methyl-7-phenylnaphthalene would involve a Suzuki coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This approach would couple a methyl-substituted bromonaphthalene with phenylboronic acid in the presence of a palladium catalyst.

A similar, well-documented synthesis of 1-phenylnaphthalene from 1-bromonaphthalene and potassium phenyltrifluoroborate provides a strong procedural basis.[1]

Experimental Protocol: Synthesis of 1-Phenylnaphthalene (Analogous Reaction)

-

Reactant Preparation : To a suspension of potassium phenyltrifluoroborate (0.5 mmol), 1-bromonaphthalene (0.5 mmol), and potassium carbonate (1.5 mmol) in methanol (0.75 mL), add a solution of palladium(II) acetate in methanol (1.25 mL, 2 x 10⁻³ M).[1]

-

Reaction Execution : Stir the reaction mixture vigorously at reflux for 2 hours.

-

Workup : After cooling to room temperature, dilute the mixture with water (10 mL).

-

Extraction : Extract the aqueous phase with dichloromethane (3 x 4 mL).

-

Purification : Wash the combined organic extracts with brine (10 mL), dry over magnesium sulfate, and concentrate in vacuo. Purify the crude product via silica gel chromatography, eluting with hexane, to yield 1-phenylnaphthalene.[1]

To synthesize 1-methyl-7-phenylnaphthalene, one would adapt this protocol by starting with 7-bromo-1-methylnaphthalene.

Spectroscopic Elucidation: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 1-methyl-7-phenylnaphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 1-methyl-7-phenylnaphthalene is expected to exhibit distinct signals for the methyl protons and the aromatic protons of both the naphthalene and phenyl rings. Based on data for 1-methylnaphthalene and 1-phenylnaphthalene, the following chemical shifts can be predicted.[2][3]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| Methyl Protons | ~2.5 - 2.7 | Singlet | The methyl group at the C1 position will be a singlet and is expected to be in a similar chemical environment to the methyl group in 1-methylnaphthalene.[3] |

| Naphthalene Protons | ~7.2 - 8.0 | Multiplets | The protons on the naphthalene core will appear as a series of complex multiplets due to spin-spin coupling. The exact shifts will be influenced by the positions of the methyl and phenyl substituents. |

| Phenyl Protons | ~7.3 - 7.6 | Multiplets | The protons of the phenyl ring will also appear as multiplets in the aromatic region. |

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Methyl Carbon | ~19 - 21 | The methyl carbon will appear in the aliphatic region of the spectrum, consistent with the chemical shift of the methyl group in 1-methylnaphthalene.[3] |

| Naphthalene Carbons | ~124 - 135 | The ten carbon atoms of the naphthalene core will have distinct chemical shifts in the aromatic region. |

| Phenyl Carbons | ~127 - 141 | The six carbon atoms of the phenyl ring will also resonate in the aromatic region. The ipso-carbon (the carbon attached to the naphthalene ring) will likely be the most downfield of the phenyl carbons. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-methyl-7-phenylnaphthalene (C₁₇H₁₄), the expected molecular weight is approximately 218.29 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 218. The fragmentation pattern will likely involve the loss of a methyl group (M-15) and potentially fragmentation of the aromatic rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-methyl-7-phenylnaphthalene is expected to show characteristic absorptions for aromatic C-H and C=C bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |

| Aromatic C-H Stretch | 3000 - 3100 | This is a characteristic absorption for C-H bonds on an aromatic ring. |

| C-H Stretch (Methyl) | 2850 - 2960 | This corresponds to the stretching of the C-H bonds in the methyl group. |

| Aromatic C=C Stretch | 1450 - 1600 | These absorptions are characteristic of the carbon-carbon double bonds within the aromatic rings. |

| C-H Out-of-plane Bending | 690 - 900 | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Naphthalene and its derivatives are known to have characteristic absorption spectra in the UV region. For 1-methylnaphthalene, absorption maxima are observed at 267 nm, 279 nm, and 314 nm.[3] 1-methyl-7-phenylnaphthalene is expected to have a similar UV-Vis spectrum, with potential shifts in the absorption maxima due to the extended conjugation provided by the phenyl group.

X-ray Crystallography: The Definitive Structure

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and the dihedral angle between the naphthalene and phenyl rings. Obtaining suitable crystals for X-ray analysis would be a crucial step. The general procedure involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly.[4]

Computational Chemistry: A Theoretical Insight

In the absence of experimental crystal data, computational modeling can provide valuable insights into the geometry and electronic properties of 1-methyl-7-phenylnaphthalene. Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry and predict spectroscopic properties such as NMR chemical shifts and IR vibrational frequencies. This theoretical data can then be compared with the experimental results to further validate the structure.

Workflow for Structural Analysis

The following diagram illustrates the integrated workflow for the comprehensive structural analysis of 1-methyl-7-phenylnaphthalene.

Caption: A comprehensive workflow for the synthesis and structural elucidation of 1-methyl-7-phenylnaphthalene.

Conclusion

References

-

ResearchGate. (2025). Visible Photodissociation Spectra of the 1-and 2-Methylnaphthalene Cations: Laser Spectroscopy and Theoretical Simulations. Retrieved from [Link]

- Supporting Information For. (n.d.). Retrieved from a generic supporting information document detailing NMR experimental procedures.

-

Arkat USA. (2003). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylnaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylnaphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure with atom numbering of 1-methylnaphthalene. Retrieved from [Link]

- ACS Publications. (n.d.). ESCA, Solid-State NMR, and X-Ray Diffraction Studies of Perisubstituted Naphthalene Derivatives. The Journal of Physical Chemistry.

Sources

An In-depth Technical Guide to 1-Methyl-7-phenylnaphthalene (CAS 18612-88-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-7-phenylnaphthalene (CAS 18612-88-9), a substituted polycyclic aromatic hydrocarbon. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes known information and provides expert insights derived from a comparative analysis of its core structural components: the naphthalene ring, the methyl group, and the phenyl group. By examining well-characterized analogs such as 1-methylnaphthalene and 1-phenylnaphthalene, this document offers a predictive framework for understanding the physicochemical properties, spectroscopic signatures, potential synthetic routes, and toxicological profile of 1-Methyl-7-phenylnaphthalene. This approach is designed to empower researchers in materials science, organic synthesis, and toxicology with the foundational knowledge required for informed experimental design and application development.

Introduction and Chemical Identity

1-Methyl-7-phenylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene scaffold substituted with a methyl group at the 1-position and a phenyl group at the 7-position. Its unique substitution pattern is anticipated to influence its electronic properties, solubility, and biological interactions in comparison to its parent naphthalene molecule.

Molecular Structure

The chemical structure of 1-Methyl-7-phenylnaphthalene is depicted below.

Figure 2: Proposed Suzuki-Miyaura cross-coupling for the synthesis of 1-Methyl-7-phenylnaphthalene.

Step-by-Step Methodology:

-

Reactant Preparation: To a reaction vessel, add 7-bromo-1-methylnaphthalene (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).

-

Solvent and Base Addition: Add a suitable solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of a base such as potassium carbonate or sodium carbonate.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to reflux for a period of 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-Methyl-7-phenylnaphthalene.

Spectroscopic Characterization (Predicted)

The structural elucidation of 1-Methyl-7-phenylnaphthalene would rely on a combination of spectroscopic techniques. Based on the analysis of its analogs, the following spectral characteristics can be anticipated:

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene and phenyl rings, as well as a characteristic singlet for the methyl group. The aromatic region will likely be complex due to overlapping signals.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. Signals for the methyl carbon and the aromatic carbons of both the naphthalene and phenyl moieties are expected.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹), as well as C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).

2.2.4. Mass Spectrometry (MS)

The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 218.29, corresponding to the molecular weight of 1-Methyl-7-phenylnaphthalene.

Potential Applications and Research Directions

While specific applications for 1-Methyl-7-phenylnaphthalene have not been documented, its structural motifs suggest potential utility in several areas of research and development:

-

Materials Science: As a substituted PAH, it could be investigated as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a fluorescent probe, leveraging the photophysical properties of the phenylnaphthalene core.

-

Organic Synthesis: It can serve as a building block or intermediate for the synthesis of more complex polycyclic aromatic systems or functional materials.

-

Toxicology and Environmental Science: The study of its metabolism and toxicity can contribute to a broader understanding of the structure-activity relationships of substituted PAHs, which are common environmental contaminants.[1][2][3]

Safety and Toxicological Profile (Inferred)

Direct toxicological data for 1-Methyl-7-phenylnaphthalene is not available. However, an assessment can be inferred from the known toxicology of its parent compounds, naphthalene and methylnaphthalenes.

Naphthalene and its alkylated derivatives are known to cause toxicity, particularly to the respiratory system, with the severity and target cells varying depending on the specific compound and the animal model.[3] The metabolism of these compounds, often involving the formation of reactive epoxide intermediates, is a key factor in their toxicity.[3]

Key Considerations for Handling:

-

Personal Protective Equipment (PPE): It is recommended to handle 1-Methyl-7-phenylnaphthalene in a well-ventilated fume hood, wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Inhalation and Dermal Exposure: Avoid inhalation of dust or vapors and prevent skin contact.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Further toxicological studies, including in vitro and in vivo assays, would be necessary to fully characterize the safety profile of 1-Methyl-7-phenylnaphthalene.

Conclusion

1-Methyl-7-phenylnaphthalene represents an interesting, yet understudied, substituted polycyclic aromatic hydrocarbon. This technical guide has provided a comprehensive overview of its identity, a plausible synthetic route, and predicted spectroscopic and toxicological properties based on a thorough analysis of its structural analogs. It is hoped that this document will serve as a valuable resource for researchers and professionals, stimulating further investigation into the properties and potential applications of this compound. The provided methodologies and predictive data offer a solid foundation for future experimental work.

References

-

Geier, M. C., et al. (2018). Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish. PLoS ONE, 13(10), e0205623. [Link]

-

Lin, P., et al. (2005). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Toxicology and Applied Pharmacology, 204(2), 135-145. [Link]

-

PubChem. (n.d.). 1-Phenylnaphthalene. Retrieved from [Link]

-

Geier, M. C., et al. (2023). Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation. Environment International, 178, 108089. [Link]

-

Anwar, A., et al. (2021). Toxicological Screening of 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one: A New Potential Candidate for Alzheimer's Treatment. ACS Omega, 6(13), 9037-9046. [Link]

Sources

- 1. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1-Methyl-7-phenylnaphthalene

Abstract

The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of the molecular structure of a novel derivative, 1-Methyl-7-phenylnaphthalene. In the absence of extensive literature on this specific molecule, this document serves as a predictive and methodological resource, outlining a robust synthetic strategy and a thorough workflow for its structural elucidation. We delve into the theoretical underpinnings of its spectroscopic characteristics, offering predicted data for ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy based on established principles and analogous compounds. Furthermore, we explore the potential of 1-Methyl-7-phenylnaphthalene as a valuable scaffold in drug discovery, contextualized by the diverse pharmacological landscape of functionalized naphthalenes.[3][4] This guide is intended to be a foundational document for researchers seeking to synthesize and characterize this and similar novel chemical entities.

Introduction: The Naphthalene Moiety as a Privileged Scaffold

The bicyclic aromatic hydrocarbon naphthalene is a prevalent motif in a multitude of natural products and synthetic drugs.[2] Its rigid, planar structure and lipophilic nature make it an ideal scaffold for interacting with biological targets. The versatility of the naphthalene ring system allows for functionalization at various positions, leading to a wide array of derivatives with diverse pharmacological profiles.[5] Naphthalene-based compounds have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others.[1][6] Marketed drugs such as Naproxen (anti-inflammatory), Terbinafine (antifungal), and Bedaquiline (antitubercular) underscore the therapeutic significance of this chemical entity.[1][3]

The synthesis and characterization of novel, multi-substituted naphthalene derivatives like 1-Methyl-7-phenylnaphthalene are therefore of significant interest to the drug discovery community. The introduction of methyl and phenyl groups at specific positions can modulate the molecule's steric and electronic properties, potentially leading to enhanced potency, selectivity, or pharmacokinetic profiles. This guide provides a theoretical yet practical framework for the synthesis and in-depth structural analysis of 1-Methyl-7-phenylnaphthalene, paving the way for its future investigation as a potential therapeutic agent.

Proposed Synthesis: A Suzuki-Miyaura Cross-Coupling Approach

To obtain 1-Methyl-7-phenylnaphthalene with high purity and yield, a Suzuki-Miyaura cross-coupling reaction is proposed. This palladium-catalyzed reaction is one of the most powerful and versatile methods for constructing C-C bonds between sp²-hybridized carbon atoms, making it ideal for coupling a phenyl group to the naphthalene core.[7][8] The proposed reaction involves the coupling of 7-bromo-1-methylnaphthalene with phenylboronic acid.

Synthetic Scheme

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 1-Methyl-7-phenylnaphthalene.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried round-bottom flask, add 7-bromo-1-methylnaphthalene (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq). The flask is then purged with an inert gas (e.g., argon or nitrogen).

-

Solvent and Catalyst Addition: A degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is added to the flask. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) is then added as the catalyst.

-

Reaction Execution: The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-Methyl-7-phenylnaphthalene.

Structural Elucidation and Characterization

A comprehensive characterization using various analytical techniques is essential to confirm the molecular structure and assess the purity of the synthesized 1-Methyl-7-phenylnaphthalene.

Spectroscopic Analysis

The following table summarizes the predicted spectroscopic data for 1-Methyl-7-phenylnaphthalene. These predictions are based on the known spectral properties of related substituted naphthalenes.[9][10][11]

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons: Multiplets in the range of δ 7.2-8.2 ppm. Methyl protons: A singlet around δ 2.5 ppm. |

| ¹³C NMR | Aromatic carbons: Peaks in the range of δ 125-140 ppm. Methyl carbon: A peak around δ 20-25 ppm. |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 218.11. Key Fragments: Loss of methyl group (m/z = 203), phenyl group (m/z = 141), and characteristic PAH fragmentation.[12][13] |

| IR Spectroscopy | Aromatic C-H stretch: ~3050 cm⁻¹. Aliphatic C-H stretch: ~2920 cm⁻¹. Aromatic C=C stretch: ~1600 cm⁻¹ and ~1500 cm⁻¹. |

Rationale for Predicted Spectroscopic Data

-

¹H NMR Spectroscopy: The protons on the naphthalene and phenyl rings will appear in the characteristic aromatic region. The exact chemical shifts and coupling constants will depend on their relative positions and the electronic effects of the methyl and phenyl substituents. The methyl protons, being attached to an aromatic ring, are expected to resonate as a singlet in the upfield region of the aromatic spectrum.[9]

-

¹³C NMR Spectroscopy: The spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts of the carbons in the naphthalene core will be influenced by the positions of the methyl and phenyl groups.[10]

-

Mass Spectrometry: Electron ionization mass spectrometry is expected to show a prominent molecular ion peak at m/z 218, corresponding to the molecular weight of C₁₇H₁₄. The fragmentation pattern will likely involve the loss of the methyl radical and potentially the phenyl radical, leading to characteristic daughter ions.[12][14]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by absorptions corresponding to the aromatic C-H and C=C stretching vibrations. The C-H stretching of the methyl group will also be present.[15][16]

Characterization Workflow

Caption: Workflow for the structural characterization and purity assessment of 1-Methyl-7-phenylnaphthalene.

Potential Applications in Drug Discovery

The naphthalene scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands for a variety of biological targets.[1] Naphthalene derivatives have demonstrated a remarkable range of pharmacological activities, including:

-

Anticancer Activity: Many naphthalene-based compounds have shown potent cytotoxic effects against various cancer cell lines.[6]

-

Anti-inflammatory Effects: The classic example of Naproxen highlights the potential of naphthalenes as nonsteroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Properties: Several marketed antifungal and antibacterial drugs feature a naphthalene core.[3][17]

The introduction of methyl and phenyl substituents in 1-Methyl-7-phenylnaphthalene can influence its lipophilicity, metabolic stability, and binding interactions with target proteins. These modifications may lead to novel compounds with improved therapeutic properties. Further research, including in vitro and in vivo biological screening, would be necessary to explore the full therapeutic potential of this and related compounds.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis and structural elucidation of 1-Methyl-7-phenylnaphthalene. By leveraging established synthetic methodologies like the Suzuki-Miyaura cross-coupling and predictive spectroscopic analysis, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The exploration of novel naphthalene derivatives such as 1-Methyl-7-phenylnaphthalene holds significant promise for the discovery of new therapeutic agents with diverse pharmacological applications. The methodologies and predictive data presented herein are intended to facilitate and encourage further empirical investigation into this intriguing class of molecules.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2019). Direct Suzuki–Miyaura Coupling with Naphthalene-1,8-diaminato (dan)-Substituted Organoborons. ACS Catalysis, 9(11), 10445–10455. [Link]

-

Iwasaki, T., et al. (2021). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 1(9), 1432–1440. [Link]

-

Dhawa, U., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10437–10444. [Link]

-

Gao, Y., et al. (2019). The actually direct Suzuki–Miyaura coupling with “protected” R–B(dan) (dan = naphthalene-1,8-diaminato) was demonstrated to smoothly occur without in situ deprotection of the B(dan) moiety. ACS Catalysis, 9(11), 10445-10455. [Link]

-

Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-59. [Link]

-

PrepChem. (n.d.). Preparation of 1-(bromomethyl)naphthalene. Retrieved from [Link]

-

Scholz, H., et al. (2022). On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A 1H NMR Study. ChemistryOpen, 11(8), e202200101. [Link]

-

Kumar, R., et al. (2023). Suzuki−Miyaura Coupling and O−Arylation Reactions Catalyzed by Palladium(II) Complexes of Bulky Ligands Bearing Naphthalene Core, Schiff Base Functionality and Biarylphosphine Moiety. ResearchGate. [Link]

-

Ahmad, V. U., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(11), 1116-1125. [Link]

-

Rokade, Y. B., & Sayyed, R. Z. (2009). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. International Journal of ChemTech Research, 2(4), 972-980. [Link]

-

Chopra, B., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 1-10. [Link]

-

Jia, H., et al. (2023). Evaluation of Molecular Fragmentation in Polycyclic Aromatic Hydrocarbons by Time-of-Flight Secondary Ion Mass Spectrometry. Energy & Fuels, 37(10), 7356–7367. [Link]

-

Bernstein, M. P., et al. (2003). THE MID-INFRARED LABORATORY SPECTRA OF NAPHTHALENE (C10H8) IN SOLID H2O. The Astrophysical Journal, 593(1), 347. [Link]

-

ResearchGate. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]

-

Hudgins, D. M., et al. (2000). Theoretical IR spectra of ionized naphthalene. The Journal of Physical Chemistry A, 104(16), 3655-3669. [Link]

-

Gorynski, K., et al. (2023). Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. Molecules, 28(22), 7592. [Link]

-

Li, Y., et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Future Medicinal Chemistry, 13(1), 37-51. [Link]

-

Nikolova, I., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2020(4), M1161. [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. [Link]

-

ResearchGate. (n.d.). Main mass spectrometry fragments and their relative intensities of some PAH quinones. [Link]

-

Ahmad, V. U., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate. [Link]

-

Cabezas, C., et al. (2022). Laboratory rotational spectroscopy and astronomical search of ethynyl substituted naphthalene. Monthly Notices of the Royal Astronomical Society, 513(3), 3538–3545. [Link]

-

Pharmapproach. (n.d.). Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. [Link]

-

Cedre. (2012). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv. [Link]

-

Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

-

Huang, M.-G., et al. (2024). Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes. Chemical Science, 15(2), 526-532. [Link]

-

Mattioda, A. L., et al. (2012). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. The Astrophysical Journal, 754(1), 25. [Link]

-

Micelotta, E. R., et al. (2017). Dissociation of polycyclic aromatic hydrocarbons: molecular dynamics studies. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2097), 20160193. [Link]

-

Chen, J., et al. (2024). Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. Sensors, 24(16), 5195. [Link]

-

Chemical Science. (2023). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. [Link]

-

ChemSynthesis. (n.d.). 1-bromo-6-methylnaphthalene. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06846G [pubs.rsc.org]

- 6. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

- 10. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. wwz.cedre.fr [wwz.cedre.fr]

- 15. astrochemistry.org [astrochemistry.org]

- 16. ntrs.nasa.gov [ntrs.nasa.gov]

- 17. researchgate.net [researchgate.net]

The Evolving Landscape of Phenylnaphthalene Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential

Introduction: The Structural Allure and Biological Promise of Phenylnaphthalene Derivatives

Phenylnaphthalene derivatives, a class of compounds characterized by a phenyl group attached to a naphthalene core, have emerged as a significant scaffold in medicinal chemistry.[1] Their inherent structural rigidity and the potential for diverse substitutions make them attractive candidates for interacting with various biological targets.[2] This guide provides an in-depth exploration of the multifaceted biological activities of these compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, anti-inflammatory, and antiviral properties, elucidating the underlying mechanisms of action and providing a framework for their experimental evaluation.

Naturally occurring phenylnaphthalene derivatives, particularly arylnaphthalene lignans found in various medicinal plants, have a long history of use in traditional medicine.[3][4] Modern scientific investigation has begun to unravel the pharmacological basis for these traditional uses, revealing a wide spectrum of activities including cytotoxic, antiviral, anti-inflammatory, and antiprotozoal effects.[2][3][5] This guide will synthesize the current understanding of these activities, drawing from both naturally derived and synthetically produced phenylnaphthalene derivatives.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The anticancer potential of phenylnaphthalene derivatives is one of their most extensively studied biological activities.[6][7] These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[8][9]

Mechanism of Action: Disrupting the Cancer Cell Machinery

Several studies have highlighted the ability of phenylnaphthalene derivatives to trigger programmed cell death, or apoptosis, in cancer cells. For instance, the synthetic 2-phenylnaphthalene derivative, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h), has been shown to induce apoptosis in MCF-7 breast cancer cells.[8] This is achieved by promoting the expression of Fas, increasing the activity of caspases-7, -8, and -9, and modulating the Bax/Bcl-2 ratio in favor of apoptosis.[8] Furthermore, PNAP-6h was found to induce cell cycle arrest at the S phase by increasing the levels of p21 and p27 and decreasing the levels of cyclins D1 and E, and their associated cyclin-dependent kinases (CDKs), CDK4 and CDK2.[8]

Arylnaphthalene lignan lactones have also been identified as promising anticancer agents, with in silico studies suggesting their potential to target the epidermal growth factor receptor (EGFR), a key tyrosine kinase involved in many cancers.[6] Molecular docking simulations have shown that these compounds can bind effectively to the active site of EGFR, exhibiting interactions similar to known inhibitors.[6]

The structure-activity relationship (SAR) of these compounds plays a crucial role in their cytotoxicity. Studies on synthetic 2-phenylnaphthalenes have revealed that the position of hydroxyl groups on both the naphthalene and phenyl rings significantly influences their anticancer activity against human breast cancer (MCF-7) cells.[8] Specifically, a hydroxyl group at the C-7 position of the naphthalene ring markedly enhances cytotoxicity.[8]

Experimental Protocol: Evaluation of Cytotoxicity using the MTT Assay

A fundamental step in assessing the anticancer potential of phenylnaphthalene derivatives is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549, Huh-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10][11]

-

Compound Treatment: Prepare serial dilutions of the phenylnaphthalene derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).[11]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Cytotoxicity of Phenylnaphthalene Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| PNAP-6h | MCF-7 | 4.8 | [8] |

| Compound 5e (1,8-naphthalimide-1,2,3-triazole derivative) | H1975 (Lung Cancer) | 16.56 | [12] |

| Compound 2 (4-(naphthalen-1-yl)-1-(2,4-difluorobenzylidene)thiosemicarbazide) | A549 (Lung Adenocarcinoma) | 31.25 µg/mL | [11] |

| Compound 5f (Naphthalene-tethered 3,4,5-trimethoxyphenylenamide) | Huh-7 (Hepatocellular Carcinoma) | 2.62 | [10] |

| Compound 5g (Naphthalene-tethered 3,4,5-trimethoxyphenylenamide) | Huh-7 (Hepatocellular Carcinoma) | 3.37 | [10] |

| Compound 6a (Naphthalene-substituted triazole spirodienone) | MDA-MB-231 (Breast Cancer) | 0.03 - 0.26 | [9] |

Visualization: Phenylnaphthalene Derivative-Induced Apoptotic Pathway

Caption: Signaling pathway of PNAP-6h-induced apoptosis.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, making the development of novel anti-inflammatory agents a critical area of research. Phenylnaphthalene derivatives have demonstrated significant anti-inflammatory properties, often with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13][14]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of phenylnaphthalene derivatives are mediated through the inhibition of key inflammatory pathways and the suppression of pro-inflammatory mediators. For example, certain novel alpha-amino naphthalene derivatives have shown potent anti-inflammatory activity with reduced ulcerogenic effects compared to the standard drug phenylbutazone.[13] Methyl naphthalene carboxylates isolated from Lawsonia inermis have demonstrated potent anti-inflammatory activity by inhibiting superoxide anion generation and elastase release in human neutrophils.[14]

Some synthetic naphthalene derivatives have been shown to inhibit the activation of neutrophils, which play a central role in the inflammatory response.[15] The compound 2-hydroxymethyl-1-naphthol diacetate (TAC) exhibited the highest potency in inhibiting lysozyme release from rat neutrophil degranulation.[15]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of new compounds.[13]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats (150-200g) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test phenylnaphthalene derivatives orally or intraperitoneally at a specific dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like phenylbutazone.[13]

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Visualization: Workflow for In Vivo Anti-inflammatory Screening

Caption: Carrageenan-induced paw edema assay workflow.

Antiviral Activity: A Promising Frontier in Combating Viral Infections

The emergence of drug-resistant viral strains necessitates the development of new antiviral agents with novel mechanisms of action.[16] Phenylnaphthalene derivatives have shown potential as antiviral agents, particularly against influenza viruses.[17][18]

Mechanism of Action: Inhibiting Viral Replication

Certain 2-aminonaphthalene derivatives have demonstrated better in vitro antiviral activity against influenza A virus than the commonly used drug ribavirin.[17] These compounds have been shown to reduce viral replication by inhibiting the viral nucleoprotein (NP) and matrix (M) proteins.[17] Furthermore, they can mitigate the cellular damage caused by the virus by reducing the accumulation of reactive oxygen species (ROS), autophagy, and apoptosis.[17][18] The anti-inflammatory properties of these compounds also contribute to their antiviral efficacy by suppressing the inflammatory response mediated by the RIG-I pathway.[17][18]

The antiviral activity of these derivatives is not limited to a single subtype of influenza virus; they have shown efficacy against H1N1 and H3N2 subtypes.[17] Time-of-addition studies have indicated that these compounds are most effective in the early stages of viral replication, after viral adsorption.[17]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates.

-

Virus Infection: Infect the cells with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Compound Treatment: After infection, remove the virus inoculum and overlay the cells with an agar medium containing various concentrations of the phenylnaphthalene derivative.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible (typically 2-3 days).

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Synthesis and Future Directions

The diverse biological activities of phenylnaphthalene derivatives have spurred significant interest in their synthesis.[7][19][20] Various synthetic strategies have been developed to create libraries of these compounds for biological screening.[21][22] These methods often involve reactions such as metal-free intramolecular hydroarylation of alkynes and Suzuki cross-coupling.[17][23]

The future of phenylnaphthalene derivative research lies in the continued exploration of their therapeutic potential. This includes:

-

Lead Optimization: Modifying the core structure and substituents to enhance potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Further elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

-

In Vivo Efficacy and Safety: Evaluating the most promising candidates in animal models of disease to assess their efficacy, pharmacokinetics, and toxicology.

-

Combination Therapies: Investigating the potential of phenylnaphthalene derivatives to be used in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

References

-

Arylnaphthalene lignans with a focus Linum species: a review on phytochemical, biotechnological and pharmacological potential. (2024). ResearchGate. [Link]

-

Pharmacological effects of elenoside, an arylnaphthalene lignan. (2001). PubMed. [Link]

-

Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives. (1999). PubMed. [Link]

-

Arylnaphthalene lactones: structures and pharmacological potentials. (2021). ResearchGate. [Link]

-

Arylnaphthalene lactones: structures and pharmacological potentials. (2021). OUCI. [Link]

-

Computational Investigations of Arylnaphthalene Lignan Lactones as Anticancer Agents. (2024). MDPI. [Link]

-

Synthesis, biological evaluation, and in silico studies of phenyl naphthalene-2-sulfonate derived thiosemicarbazones as potential carbonic anhydrase inhibitors. (2023). Teesside University's Research Portal. [Link]

-

Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. (2015). PubMed. [Link]

-

Nor-Lignans: Occurrence in Plants and Biological Activities—A Review. (2019). PMC. [Link]

-

1,5-Diphenylpent-3-en-1-ynes and methyl naphthalene carboxylates from Lawsonia inermis and their anti-inflammatory activity. (2012). PubMed. [Link]

-

Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery. (2016). PMC - NIH. [Link]

-

Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2003). ResearchGate. [Link]

-

Synthesis, Anti-Inflammatory, Antimicrobial and Antioxidant Evaluation of Novel N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene) naphthalen-1-Amines. (2024). ResearchGate. [Link]

-

Evaluation of Anti-Inflammatory Activity of 3-(1-Methoxy Napthalen-2-yl)-5-Phenylisoxazole by Using Passive Anaphylaxis in Rats. (2017). IOSR Journal. [Link]

-

Toxicological Analysis of the Arylnaphthalene Lignan Justicidin B Using a Caenorhabditis elegans Model. (2024). PMC - NIH. [Link]

-

Overview of the Justicia Genus: Insights into Its Chemical Diversity and Biological Potential. (2023). MDPI. [Link]

-

(PDF) Arylnaphthalene lactone analogues: Synthesis and development as excellent biological candidates for future drug discovery. (2016). ResearchGate. [Link]

-

New Lignans and Their Biological Activities | Request PDF. (2012). ResearchGate. [Link]

-

Overview of the Justicia Genus: Insights into Its Chemical Diversity and Biological Potential. (2023). PubMed. [Link]

-

Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery. (2016). RSC Publishing. [Link]

-

Naphthalene in Pharmaceuticals: A Crucial Intermediate for Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis and Antitumor Activity of Small Peptides Based on Phenylalanine Derivatives. (2020). Hindawi. [Link]

-

Antiviral activity of phenanthrenes from the medicinal plant Bletilla striata against influenza A virus. (2018). PMC - NIH. [Link]

-

Extraction and isolation, synthesis, physiological activity of 1-phenyl naphthalene and its derivatives: A review. (2017). ResearchGate. [Link]

-

The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. (2020). Frontiers. [Link]

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (2025). Research Square. [Link]

-

Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans. (2022). PMC. [Link]

-

Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo. (2023). PubMed. [Link]

-

Advances in the Synthesis of Lignan Natural Products. (2018). PMC - NIH. [Link]

-

Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. (2022). PMC. [Link]

-

Chemical constituents and biological activities of species of Justicia - A review. (2016). ResearchGate. [Link]

-

phytochemical and pharmacological activities of Justicia procumbens L. - Review Article. (2020). Innovare Academic Sciences. [Link]

-

Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents. (2021). PMC - NIH. [Link]

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2025). PMC. [Link]

-

Synthesis and biological evaluation of new naphthalene substituted thiosemicarbazone derivatives as potent antifungal and anticancer agents. (2016). PubMed. [Link]

-

Antiviral activities of phenylalanine derivatives carrying carboxylic acid bioisosteres against chikungunya and parainfluenza virus type 3. (2025). PubMed. [Link]

-

Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo. (2023). ResearchGate. [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (2025). RSC Publishing. [Link]

-

Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. (2021). Indian Journal of Pharmaceutical Education and Research. [Link]

-

1-Phenylnaphthalene. (n.d.). PubChem - NIH. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Toxicological Analysis of the Arylnaphthalene Lignan Justicidin B Using a Caenorhabditis elegans Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

- 7. Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of new naphthalene substituted thiosemicarbazone derivatives as potent antifungal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]

- 13. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,5-Diphenylpent-3-en-1-ynes and methyl naphthalene carboxylates from Lawsonia inermis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antiviral activity of phenanthrenes from the medicinal plant Bletilla striata against influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. research.tees.ac.uk [research.tees.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-7-phenylnaphthalene: Physicochemical Properties and Synthetic Pathways

Disclaimer: The following technical guide addresses the physical and chemical properties of 1-Methyl-7-phenylnaphthalene. It is important to note that this specific molecule is not extensively documented in publicly available scientific literature. Therefore, the information presented herein is largely predictive, based on the established characteristics of its constituent chemical moieties—1-methylnaphthalene and 1-phenylnaphthalene—and established principles of organic chemistry. This guide is intended for researchers, scientists, and drug development professionals who may encounter or consider synthesizing this or structurally similar compounds.

Introduction and Molecular Overview

1-Methyl-7-phenylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene core substituted with a methyl group at the 1-position and a phenyl group at the 7-position. This substitution pattern is anticipated to bestow a unique combination of steric and electronic properties, influencing its physical state, solubility, and reactivity. The asymmetric nature of the substitution may lead to interesting photophysical properties and potential applications in materials science or as a scaffold in medicinal chemistry.

Structural Representation:

Caption: Chemical structure of 1-Methyl-7-phenylnaphthalene.

Predicted Physicochemical Properties

The physical properties of 1-Methyl-7-phenylnaphthalene can be extrapolated from data available for 1-methylnaphthalene and 1-phenylnaphthalene.[1][2][3][4][5][6]

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₇H₁₄ | Based on the addition of a methyl and a phenyl group to a naphthalene core. |

| Molecular Weight | 218.29 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow solid | 1-Phenylnaphthalene is a colorless to pale yellow solid.[2] The addition of a methyl group is unlikely to significantly alter the appearance. |

| Melting Point | 90-110 °C | 1-Phenylnaphthalene has a melting point of around 45°C, while 2-methyl-7-(phenylsulfanylmethyl)naphthalene, a similarly disubstituted naphthalene, melts at 89-91 °C.[4][7] The combined steric bulk of the methyl and phenyl groups is expected to result in a higher melting point. |

| Boiling Point | > 350 °C | 1-Phenylnaphthalene boils at 324-325 °C.[4][6] The addition of a methyl group will increase the molecular weight and van der Waals forces, leading to a higher boiling point. |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether, chloroform) | Aromatic hydrocarbons are characteristically insoluble in water but soluble in nonpolar organic solvents.[2] |

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A reliable method for the synthesis of 1-Methyl-7-phenylnaphthalene would be a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is widely used for the formation of C-C bonds between aryl groups. The proposed synthetic pathway involves the reaction of a bromo-substituted methylnaphthalene with phenylboronic acid.

Synthetic Workflow

Sources

- 1. 1-Methylnaphthalene | C11H10 | CID 7002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 605-02-7: 1-Phenylnaphthalene | CymitQuimica [cymitquimica.com]

- 3. 1-METHYLNAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 1-PHENYLNAPHTHALENE | 605-02-7 [chemicalbook.com]

- 5. 1-Phenylnaphthalene | C16H12 | CID 11795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: Reactivity & Synthetic Utility of 1-Methyl-7-phenylnaphthalene

[1]

Executive Summary

1-Methyl-7-phenylnaphthalene (1-M-7-PN) is a trisubstituted polycyclic aromatic hydrocarbon (PAH) derivative characterized by a naphthalene core functionalized with a methyl group at the

Structural Analysis & Electronic Properties[1][2]

The reactivity of 1-M-7-PN is governed by the interplay between the electron-donating methyl group and the conjugative phenyl system.[1]

Electronic Distribution[1]

-

Ring A (C1-C4): The C1-methyl group exerts a +I (inductive) and hyperconjugative effect, significantly activating Ring A.[1] The highest electron density is localized at C4 (para to methyl) and C2 (ortho to methyl).[1]

-

Ring B (C5-C8): The C7-phenyl group acts as a weak activator via resonance (+M) but is sterically unencumbered.[1] It extends the

-system, lowering the HOMO-LUMO gap compared to 1-methylnaphthalene.[1] -

Steric Factors: Unlike 1-phenylnaphthalene (where the phenyl group twists ~45-60° out of plane), the C7 position avoids peri-interactions with C8-H, allowing the phenyl ring to remain quasi-planar.[1] This enhances

-stacking interactions in biological targets (e.g., DNA intercalation).[1]

Synthesis of the Core Scaffold

Direct functionalization of naphthalene to achieve 1,7-substitution is difficult due to the directing power of

Strategic Disconnection

The target is best assembled by coupling a 7-activated-1-methylnaphthalene precursor with a phenylboronic acid.[1]

Preferred Pathway:

-

Starting Material: 7-Bromo-1-methylnaphthalene (synthesized via Bucherer reaction or directed bromination of 1-methylnaphthalene, though separation of isomers is required).[1]

-

Coupling Partner: Phenylboronic acid.[1]

-

Catalyst: Pd(PPh

)

Experimental Protocol: Suzuki Coupling

-

Reagents: 7-Bromo-1-methylnaphthalene (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh

) -

Solvent: Toluene:Ethanol:Water (4:1:1).[1]

-

Conditions: Reflux (90°C) under Argon for 12 hours.

Step-by-Step Methodology:

-

Degassing: Charge a Schlenk flask with the halide and boronic acid. Evacuate and backfill with Argon (

).[1] -

Solvent Prep: Sparge the solvent mixture with Argon for 20 minutes to remove dissolved O

(critical to prevent homocoupling).[1] -

Catalyst Addition: Add Pd catalyst and base rapidly against positive Argon pressure.

-

Reaction: Heat to reflux.[1] Monitor via TLC (Hexane/EtOAc 95:5). The product will be highly fluorescent under UV (365 nm).[1]

-

Workup: Cool to RT. Filter through a Celite pad.[1] Wash with EtOAc.[1]

-

Purification: Silica gel flash chromatography. Elute with Hexanes. 1-M-7-PN elutes early due to high lipophilicity.[1]

Reaction Mechanisms & Reactivity Profile[2]

Electrophilic Aromatic Substitution (EAS)

In EAS reactions (e.g., bromination, nitration), the C4 position is the kinetic site of attack.[1]

-

Mechanism: The methyl group at C1 activates the ortho (C2) and para (C4) positions.[1]

-

Regioselectivity:

-

Outcome: Bromination with NBS/DMF or Br

/FeBr

Metabolic Reactivity (Drug Development Context)

For pharmaceutical applications, the metabolic fate of 1-M-7-PN is dominated by Cytochrome P450 (CYP) enzymes.[1]

-

Pathway A: Benzylic Oxidation (Major): CYP enzymes (specifically CYP1A2 and CYP2E1) target the C1-Methyl group via Hydrogen Atom Transfer (HAT).[1]

-

Pathway B: Arene Epoxidation (Toxicology): Oxidation at the K-region (C5-C6 bond) or C3-C4 bond can form arene oxides.[1]

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways for Synthesis vs. Metabolism.

Caption: Divergent reactivity of 1-M-7-PN. Left: Chemical functionalization at C4.[1] Right: Metabolic clearance pathways.

Quantitative Data Summary

| Parameter | Value/Characteristic | Relevance |

| LogP (Predicted) | ~5.2 - 5.5 | High lipophilicity; requires formulation (e.g., lipid nanoparticles) for drug delivery.[1] |

| Major Metabolic Site | C1-Methyl Group | Rapid clearance via oxidation to -COOH.[1] |

| EAS Regioselectivity | C4 >>> C2 > C8 | Synthetic handle for library generation. |

| UV Absorption | Distinct redshift vs. naphthalene due to phenyl conjugation.[1] | |

| Melting Point | 89–91 °C (Analogous) | Solid at room temperature; amenable to crystallization.[1][4] |

(Note: Melting point inferred from close structural analog 2-methyl-7-phenylnaphthalene derivatives; experimental verification required for exact isomer).

References

-

Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

PAH Reactivity (Clar's Rule): Clar, E. (1972).[1] The Aromatic Sextet. John Wiley & Sons.[1] (Foundational text on PAH regioselectivity).

-

Metabolism of Methylnaphthalenes: Cho, T. M., Rose, R. L., & Hodgson, E. (2006).[1] In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes. Drug Metabolism and Disposition, 34(1), 176-183.[1][5] Link

-

Synthesis of Phenylnaphthalenes: Henderson, J. L., Edwards, A. S., & Greaney, M. F. (2006).[1] Synthesis of Phenylnaphthalenes via Suzuki Cross-Coupling.[1] Journal of the American Chemical Society.[1][6] (General methodology applied to isomer synthesis).[1]

Sources

- 1. 7-Methylbenz(a)anthracene | C19H14 | CID 17347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Electrophilic Substitution on 1-Methyl-7-phenylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Complexities of Regioselectivity in Polycyclic Aromatic Systems

The functionalization of polycyclic aromatic hydrocarbons (PAHs) is a cornerstone of synthetic chemistry, with profound implications for materials science and drug discovery. Among these, the naphthalene scaffold represents a privileged structure, offering a bicyclic platform for the construction of complex molecular architectures. The introduction of substituents onto the naphthalene core via electrophilic aromatic substitution (EAS) is a fundamental transformation; however, predicting the site of substitution in polysubstituted naphthalenes presents a significant intellectual challenge. The interplay of the inherent reactivity of the naphthalene ring and the directing effects of multiple substituents often leads to a complex mixture of products. This guide provides a deep dive into the electrophilic substitution on 1-Methyl-7-phenylnaphthalene, a molecule that encapsulates the intriguing challenges of regioselectivity in a disubstituted naphthalene system. By dissecting the electronic and steric influences of the methyl and phenyl groups, we aim to provide a predictive framework for its reactivity and offer practical guidance for synthetic chemists.

The Naphthalene Core: An Electron-Rich System Primed for Electrophilic Attack

Naphthalene, the simplest bicyclic aromatic hydrocarbon, is more reactive towards electrophilic substitution than benzene.[1] This enhanced reactivity stems from the fact that the activation energy required to form the carbocation intermediate (the arenium ion) is lower for naphthalene, as the aromaticity of only one ring is disrupted during the reaction.[1]

Electrophilic attack on unsubstituted naphthalene preferentially occurs at the C1 (α) position over the C2 (β) position.[2] This preference is attributed to the greater stability of the resulting arenium ion. Attack at the α-position allows for the delocalization of the positive charge over the naphthalene system while maintaining a complete benzene ring in one of the resonance structures, a stabilizing feature.[3]

The Directing Symphony: Unraveling the Influence of Methyl and Phenyl Substituents

In 1-Methyl-7-phenylnaphthalene, the regioselectivity of an incoming electrophile is governed by the combined directing effects of the electron-donating methyl group and the phenyl substituent.

The Activating Power of the Methyl Group

The methyl group at the C1 position is a classical activating group in electrophilic aromatic substitution.[4] It exerts its influence primarily through a positive inductive effect (+I), donating electron density to the naphthalene ring and making it more nucleophilic. As an ortho-, para-director, the methyl group activates the positions ortho (C2 and C8a, which is a bridgehead carbon and not available for substitution) and para (C4 and C5) to itself.

The Ambivalent Nature of the Phenyl Group

The phenyl group at the C7 position has a more complex influence. It can act as a weak activating group or a weak deactivating group depending on the nature of the electrophile and the reaction conditions. Its effect is a combination of a deactivating inductive effect (-I) due to the sp²-hybridized carbon attached to the naphthalene ring, and a weakly activating resonance effect (+M) where the π-system of the phenyl ring can donate electron density to the naphthalene core. Generally, for electrophilic aromatic substitution, the phenyl group is considered an ortho-, para-director.

Predicting the Regioselectivity of Electrophilic Attack on 1-Methyl-7-phenylnaphthalene

The outcome of electrophilic substitution on 1-Methyl-7-phenylnaphthalene will be a result of the interplay between the directing effects of the two substituents and the inherent reactivity of the naphthalene ring positions.

The C1-methyl group strongly activates the ring it is attached to (Ring A), particularly at the C4 and C5 positions. The C7-phenyl group directs incoming electrophiles to its ortho (C6 and C8) and para (no available para position) positions.

Considering these factors, we can predict the likely sites of electrophilic attack in order of preference:

-

Position 4: This position is para to the strongly activating methyl group and is an alpha-position of the naphthalene ring, which is inherently more reactive. This is expected to be the major site of substitution.

-

Position 5: This position is also para to the methyl group in the other ring and is an alpha-position. It is expected to be a significant product.

-

Position 8: This position is ortho to the phenyl group and is an alpha-position. Its formation will be influenced by the steric hindrance of the peri-hydrogen at C1.

-

Position 6: This position is ortho to the phenyl group but is a beta-position, which is less reactive.

Therefore, a typical electrophilic substitution on 1-Methyl-7-phenylnaphthalene is expected to yield a mixture of isomers, with the 4-substituted product being the major isomer , followed by the 5-substituted isomer. The formation of 8- and 6-substituted products is also possible but likely in smaller amounts.

The following diagram illustrates the predicted major and minor products of electrophilic substitution on 1-Methyl-7-phenylnaphthalene.

Caption: Predicted regioselectivity of electrophilic substitution.

Experimental Protocols for Electrophilic Substitution Reactions

The following are generalized protocols for common electrophilic substitution reactions, which can be adapted for 1-Methyl-7-phenylnaphthalene. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Nitration